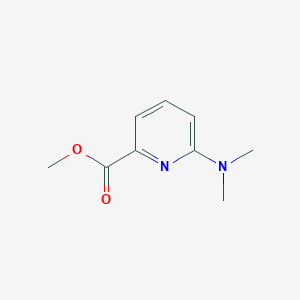6-Dimethylamino-pyridine-2-carboxylic acid methyl ester
CAS No.: 26256-73-5
Cat. No.: VC8464193
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26256-73-5 |
|---|---|
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | methyl 6-(dimethylamino)pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C9H12N2O2/c1-11(2)8-6-4-5-7(10-8)9(12)13-3/h4-6H,1-3H3 |
| Standard InChI Key | CLSMNRHKACVIAZ-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=CC(=N1)C(=O)OC |
| Canonical SMILES | CN(C)C1=CC=CC(=N1)C(=O)OC |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic IUPAC name is methyl 6-(dimethylamino)pyridine-2-carboxylate, with the molecular formula CHNO and a molecular weight of 180.20 g/mol . Its structure consists of a pyridine core substituted at the 2-position by a methyl ester (–COOCH) and at the 6-position by a dimethylamino (–N(CH)) group. The dimethylamino group is a strong electron-donating substituent, which influences the electronic properties of the pyridine ring, while the ester moiety contributes to its hydrophobicity and reactivity.
Synthesis and Reaction Pathways
Palladium-Catalyzed Carbonylation
A key synthetic route for analogous pyridinecarboxylic acid esters involves palladium-catalyzed carbonylation of dihalopyridines. For example, EP0820986A1 describes the reaction of 2,3-dihalopyridines with carbon monoxide and methanol in the presence of a palladium-bis(diphenylphosphine) catalyst and a weak base . While this patent focuses on 3-chloro-5-(methoxymethyl)-2-pyridinecarboxylates, the methodology could be adapted for synthesizing 6-dimethylamino derivatives by substituting the halogen at the 6-position with dimethylamine post-carbonylation.
Functional Group Interconversion
Another approach involves modifying pre-existing pyridinecarboxylates. Methyl 6-methylpyridine-2-carboxylate (CAS 13602-11-4), for instance, is synthesized via esterification of 6-methylpyridine-2-carboxylic acid . Introducing a dimethylamino group at the 6-position could involve nitration followed by reduction and methylation, though this pathway requires validation.
Reaction Conditions and Optimization
Optimal conditions for related syntheses include:
-
Catalyst: Palladium complexes with bis-diphenylphosphine ligands
Reaction monitoring via chromatography ensures termination at peak product concentration .
Physicochemical Properties
Thermodynamic Parameters
While direct data for the target compound is unavailable, analogs provide benchmarks:
-
Boiling Point: Methyl 2-pyridinecarboxylate (CAS 2459-07-6) boils at 242°C , suggesting the dimethylamino derivative may exhibit a higher boiling point due to increased polarity.
-
Vaporization Enthalpy (ΔH°): 64.10–67.00 kJ/mol for methyl 2-pyridinecarboxylate .
-
LogP: Estimated at ~0.87–1.10, similar to methyl 6-methylpyridine-2-carboxylate (logP = 0.96) , though the dimethylamino group may reduce hydrophobicity.
Spectroscopic Data
-
IR: Expected C=O stretch at ~1700 cm (ester) and C–N stretches at ~1250 cm.
-
NMR: H NMR would show singlet peaks for dimethylamino (–N(CH)) at δ ~2.8–3.2 and ester methyl (–OCH) at δ ~3.8–4.0.
Reactivity and Stability
Hydrolysis
The ester group is susceptible to hydrolysis under acidic or basic conditions, yielding 6-dimethylamino-pyridine-2-carboxylic acid. For example, methyl 2-pyridinecarboxylate hydrolyzes in aqueous NaOH to the corresponding acid .
Electrophilic Substitution
The electron-rich dimethylamino group directs electrophiles to the 4-position of the pyridine ring. Halogenation or nitration at this position could yield derivatives for further functionalization.
Coordination Chemistry
The dimethylamino nitrogen and pyridine ring may act as ligands in metal complexes. Palladium or platinum coordination could enable catalytic applications, analogous to ligands in cross-coupling reactions .
Applications
Pharmaceutical Intermediates
Pyridinecarboxylates are precursors to herbicides (e.g., in EP-A 0 488 474) and antifibrotic drugs (e.g., EP-A 0 673 932) . The dimethylamino group’s basicity could enhance bioavailability or target binding in drug candidates.
Catalysis
The compound’s ability to coordinate transition metals suggests utility in catalysis. Palladium complexes of similar ligands are effective in carbonylation and cross-coupling reactions .
Materials Science
Functionalized pyridines are used in metal-organic frameworks (MOFs) and organic semiconductors. The dimethylamino group’s electron-donating properties could tune electronic characteristics in such materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume